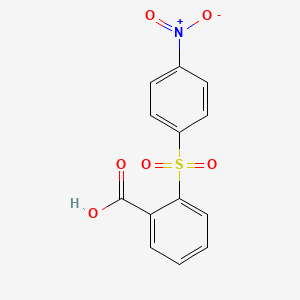

2-((4-Nitrophenyl)sulfonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-13(16)11-3-1-2-4-12(11)21(19,20)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXCTZCKNXERGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353897 | |

| Record name | 2-[(4-nitrophenyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39950-34-0 | |

| Record name | 2-[(4-nitrophenyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-((4-Nitrophenyl)sulfonyl)benzoic acid

The synthesis of this compound can be approached through direct coupling methods or via the construction and subsequent modification of precursors.

Direct synthetic routes to this compound are not prominently documented in the scientific literature. The construction of the diaryl sulfone linkage in a single step is often challenging due to the need for specific catalysts and reaction conditions to control regioselectivity and prevent side reactions.

A more common and versatile approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. A plausible and widely applicable method is the synthesis of a diaryl sulfide (B99878) intermediate, followed by oxidation to the desired sulfone.

One such route involves the copper-catalyzed Ullmann condensation, a classic method for the formation of carbon-heteroatom bonds. In this approach, a 2-halobenzoic acid, such as 2-chlorobenzoic acid, is coupled with 4-nitrothiophenol (B108094) in the presence of a copper catalyst and a base. This reaction forms the diaryl sulfide, 2-((4-nitrophenyl)thio)benzoic acid.

The subsequent step is the oxidation of the thioether linkage to a sulfone. A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). The choice of oxidant and reaction conditions allows for the selective oxidation of the sulfide to the sulfone without affecting the other functional groups in the molecule.

Table 1: Representative Synthetic Route via Precursors

| Step | Reactants | Reagents and Conditions | Product |

| 1. C-S Coupling | 2-Chlorobenzoic acid, 4-Nitrothiophenol | Copper catalyst (e.g., CuI), Base (e.g., K2CO3), High-boiling solvent (e.g., DMF), Heat | 2-((4-Nitrophenyl)thio)benzoic acid |

| 2. Oxidation | 2-((4-Nitrophenyl)thio)benzoic acid | Oxidizing agent (e.g., H2O2, m-CPBA), Solvent (e.g., acetic acid, CH2Cl2) | This compound |

An alternative approach involves the reaction of a 2-halobenzoic acid with sodium 4-nitrobenzenesulfinate. This nucleophilic aromatic substitution reaction, promoted by a suitable catalyst, can directly form the diaryl sulfone linkage.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by the electronic properties of its substituents. Both the nitro group and the sulfonyl group are strongly electron-withdrawing, which deactivates both aromatic rings towards electrophilic attack. The carboxylic acid group is also deactivating.

Electrophilic aromatic substitution on the aromatic rings of this compound is expected to be challenging due to the presence of multiple deactivating groups.

On the Nitrophenyl Ring: The nitro group is a strong deactivating group and a meta-director. The sulfonyl group is also deactivating. Therefore, electrophilic substitution on this ring is also highly disfavored. If forced, substitution would be expected to occur at the positions meta to the nitro group.

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Ring | Substituent | Directing Effect | Reactivity |

| Benzoic acid moiety | -COOH | Meta | Deactivating |

| Benzoic acid moiety | -SO2-Ar | Meta | Deactivating |

| Nitrophenyl moiety | -NO2 | Meta | Deactivating |

| Nitrophenyl moiety | -SO2-Ar | Meta | Deactivating |

The aromatic rings and the sulfone functional group in this compound are generally resistant to further oxidation under standard conditions. The use of strong oxidizing agents like potassium permanganate is not expected to lead to a reaction with the core structure of the molecule, as there are no readily oxidizable alkyl side chains. libretexts.org The molecule is already in a high oxidation state.

The carboxylic acid group of this compound is a versatile handle for further chemical modifications. Standard derivatization reactions of carboxylic acids can be readily applied.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. libretexts.orgresearchgate.net For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-((4-nitrophenyl)sulfonyl)benzoate.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. libretexts.orgresearchgate.net This transformation is typically carried out using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxylic acid.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H2SO4) | Ester |

| Amide Formation | Amine (e.g., Aniline), Coupling agent (e.g., DCC) | Amide |

Formation of Salts and Other Adducts of this compound and Analogues

The molecular structure of this compound, featuring an acidic carboxylic acid group, provides a reactive site for the formation of various salts and other molecular adducts. These transformations are crucial for modifying the physicochemical properties of the compound, such as solubility and crystallinity, which are important in various applications. The study of its analogues, particularly other substituted nitrobenzoic acids, offers valuable insights into the types of intermolecular interactions that govern the formation of these multi-component solid forms.

Salt Formation

The carboxylic acid moiety of this compound and its analogues can be deprotonated by a range of bases to form the corresponding carboxylate salts. This acid-base reaction is a fundamental chemical transformation. While specific studies on the salt formation of this compound are not extensively detailed in the available literature, the behavior of analogous nitro-substituted benzoic acids provides a strong predictive framework.

For instance, an analogue, 4-nitro-2-sulpho-benzoic acid, can be isolated from its reaction mixture by the addition of an aqueous potassium hydroxide (B78521) or potassium chloride solution, which causes the potassium salt to precipitate. google.com Similarly, various aminobenzoic acids and heterocyclic amines have been used to synthesize molecular salts with 2-chloro-4-nitrobenzoic acid. acs.org In these reactions, a proton is transferred from the carboxylic acid to the basic amine, forming a charge-assisted acid-amine or acid-pyridine heterosynthon, which is a primary supramolecular interaction. acs.org

The formation of sodium and ammonium (B1175870) salts of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid has also been documented, demonstrating the reaction of the carboxylic acid group with sodium hydroxide and ammonium hydroxide, respectively.

Formation of Cocrystals and Other Adducts

Beyond simple salt formation, this compound and its analogues can form cocrystals and other molecular adducts. Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. nih.gov

Research on the analogue 2-chloro-4-nitrobenzoic acid has shown its ability to form a series of binary complexes, including both molecular salts and cocrystals, with various pharmaceutically relevant compounds. nih.gov These complexes are stabilized by a variety of heteromeric hydrogen-bonded interactions. nih.gov

The formation of these adducts can be achieved through methods like solid-state grinding or solvent evaporation. humanjournals.com For example, 2-chloro-4-nitrobenzoic acid has been shown to form cocrystals with coformers such as isonicotinamide, 3,3-diethylpyridine-2,4(1H,3H)-dione, and pyrrolidin-2-one. nih.gov The stoichiometry and the specific intermolecular interactions are key determinants of the final crystal structure.

The table below summarizes the formation of various salts and cocrystals with analogues of this compound, illustrating the versatility of the benzoic acid scaffold in forming multi-component solid forms.

| Analogue | Reactant/Coformer | Stoichiometric Ratio (Analogue:Coformer) | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Isonicotinamide | 1:1 | Cocrystal | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | 3,3-Diethylpyridine-2,4(1H,3H)-dione | 2:1 | Cocrystal | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | Pyrrolidin-2-one | 1:1 | Cocrystal | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | Piperidine-2-carboxylic acid | 1:1 | Molecular Salt (2-carboxypiperidinium 2-chloro-4-nitrobenzoate) | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | Ethanolamine | 1:1 | Molecular Salt ((2-hydroxyethyl)ammonium 2-chloro-4-nitrobenzoate) | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | 2-Aminobenzoic acid | 1:1 | Molecular Salt | acs.org |

| 2-Chloro-4-nitrobenzoic acid | 3-Aminobenzoic acid | Not Specified | Molecular Salt | acs.org |

| 2-Chloro-4-nitrobenzoic acid | 4-Aminobenzoic acid | Not Specified | Molecular Salt | acs.org |

| 2-Chloro-4-nitrobenzoic acid | 2-Aminopyridine | Not Specified | Molecular Salt | acs.org |

| 4-Nitro-2-sulpho-benzoic acid | Potassium Hydroxide/Chloride | Not Specified | Potassium Salt | google.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

In the ¹H NMR spectrum, the protons of the two aromatic rings would exhibit distinct chemical shifts. The protons on the benzoic acid ring, being influenced by both the electron-withdrawing carboxylic acid and sulfonyl groups, would likely appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The protons on the 4-nitrophenyl ring would also be deshielded due to the strong electron-withdrawing effect of the nitro group, with expected chemical shifts in the δ 8.0-8.5 ppm range. The acidic proton of the carboxylic acid group would be anticipated to appear as a broad singlet at a significantly downfield chemical shift, potentially above δ 10 ppm.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 120 and 150 ppm, with the carbons directly attached to the sulfonyl and nitro groups showing distinct downfield shifts due to their electron-withdrawing nature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-((4-Nitrophenyl)sulfonyl)benzoic acid (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165 - 175 |

| Aromatic Protons (Benzoic Acid Ring) | 7.5 - 8.5 (multiplets) | 125 - 140 |

| Aromatic Protons (4-Nitrophenyl Ring) | 8.0 - 8.5 (multiplets) | 120 - 150 |

| Carbon attached to -SO₂- | - | 135 - 145 |

| Carbon attached to -NO₂ | - | 145 - 155 |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational modes. For this compound, the IR spectrum would be expected to display several key absorption bands corresponding to its constituent functional groups.

The carboxylic acid group would give rise to a broad O-H stretching vibration in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated to appear as a strong absorption band around 1700 cm⁻¹.

The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically observed around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. researchgate.net

The sulfonyl group (-SO₂-) would exhibit characteristic asymmetric and symmetric stretching vibrations. These are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Nitro Group | Asymmetric N-O Stretch | 1530 - 1500 |

| Nitro Group | Symmetric N-O Stretch | 1350 - 1300 |

| Sulfonyl Group | Asymmetric S=O Stretch | 1350 - 1300 |

| Sulfonyl Group | Symmetric S=O Stretch | 1160 - 1120 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula of this compound is C₁₃H₉NO₆S, which corresponds to a molecular weight of approximately 323.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 323. The fragmentation of this molecule would likely involve the loss of small, stable molecules or radicals. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. nih.gov This would result in a fragment ion at m/z 259.

Another plausible fragmentation would be the loss of the nitro group (NO₂), with a mass of 46 amu, leading to a fragment at m/z 277. Studies on a similar compound, 2-(2'-nitrophenyl)benzoic acid, have shown a significant fragment at m/z 197, corresponding to the loss of the nitro group. researchgate.net The fragmentation of the carboxylic acid group could involve the loss of a hydroxyl radical (•OH, mass 17) to give an acylium ion at m/z 306, or the loss of the entire carboxyl group (•COOH, mass 45) to yield a fragment at m/z 278.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z | Description |

| [M]⁺ | 323 | Molecular Ion |

| [M - NO₂]⁺ | 277 | Loss of nitro group |

| [M - SO₂]⁺ | 259 | Loss of sulfur dioxide |

| [M - OH]⁺ | 306 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 278 | Loss of carboxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of the benzoic acid and 4-nitrophenyl moieties.

Benzoic acid itself exhibits absorption bands in the UV region. rsc.orgresearchgate.net The presence of the nitro group, a strong chromophore, on the phenylsulfonyl part of the molecule is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Aromatic nitro compounds typically show strong absorption bands. nist.gov The electronic transitions are likely to be of the π → π* type within the aromatic rings and n → π* transitions associated with the carbonyl, nitro, and sulfonyl groups. The exact position of the absorption maxima (λ_max) would be dependent on the solvent used due to solvatochromic effects.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. For this compound, with the molecular formula C₁₃H₉NO₆S, the theoretical elemental composition can be calculated. This data is crucial for confirming the purity and identity of a synthesized sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 48.30 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 2.81 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.33 |

| Oxygen | O | 16.00 | 6 | 96.00 | 29.70 |

| Sulfur | S | 32.07 | 1 | 32.07 | 9.92 |

| Total | 323.28 | 100.00 |

Advanced Crystallographic Investigations and Supramolecular Chemistry

Single-Crystal X-ray Diffraction Studies of 2-((4-Nitrophenyl)sulfonyl)benzoic acid and Related Structures

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecular conformation and packing of a compound. For this compound and its analogues, this technique has been instrumental in elucidating their solid-state structures.

Detailed crystallographic studies have been performed on several closely related sulfonamide compounds, providing valuable insights into the likely structural features of this compound. For instance, the crystal structures of N-(R-nitrophenylsulfonamido)benzoic acids, {(4-nitrophenyl)sulfonyl)}tryptophan, and 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid have been thoroughly characterized. nih.govnih.govresearchgate.net These analyses confirm the molecular connectivity and provide a foundation for understanding the complex intermolecular interactions that govern the crystal packing. The structural data derived from these related molecules, including the conformation of the nitrophenylsulfonyl group and the hydrogen-bonding patterns of the carboxylic acid, serve as excellent models for predicting the behavior of the title compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental crystallographic data that define the symmetry and dimensions of the repeating unit in a crystal lattice. While specific data for this compound is not prominently available, extensive studies on analogous compounds reveal common crystallization patterns.

For example, the related compound {(4-nitrophenyl)sulfonyl)}tryptophan crystallizes in the monoclinic system with the space group P2₁. nih.gov Another analogue, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. nih.govresearchgate.net Furthermore, a study on 2-(toluene-4-sulfonylamino)-benzoic acid, which shares the sulfonamide linkage to a benzoic acid moiety, reported a monoclinic crystal system with the space group C2/c. researchgate.net These examples suggest that derivatives of this class commonly crystallize in lower-symmetry systems like monoclinic or orthorhombic.

The table below summarizes the crystallographic data for several related structures, illustrating the typical parameters observed in this family of compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Benzenesulfonamidobenzoic acid researchgate.net | Monoclinic | P21/c | 5.2050(3) | 37.726(2) | 7.3781(4) | 117.510(3) |

| 2-(toluene-4-sulfonylamino)-benzoic acid researchgate.net | Monoclinic | C2/c | 27.320(3) | 8.5441(8) | 11.7607(11) | 98.728(3) |

| 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid nih.govresearchgate.net | Orthorhombic | P2₁2₁2₁ | - | - | - | - |

| {(4-nitrophenyl)sulfonyl)}tryptophan nih.gov | Monoclinic | P2₁ | - | - | - | - |

Analysis of Molecular Conformation and Asymmetric Unit Content

The molecular conformation, particularly the torsion angles between the aromatic rings and the sulfonyl group, is a critical feature of these structures. In related nitrobenzenesulfonamides, the orientation of the phenyl rings is significantly influenced by the C-S-N-C torsion angles. mdpi.com For {(4-nitrophenyl)sulfonyl)}tryptophan, the p-nitrophenyl substituent and the indole (B1671886) fragment are positioned cis to the central SO₂ moiety. nih.gov The dihedral angles between the central SO₂ plane and the p-nitrophenyl substituent is 62.29°. nih.gov

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. The content of the asymmetric unit can vary. For instance, the crystal structure of {(4-nitrophenyl)sulfonyl)}tryptophan is complex, featuring four independent but structurally similar molecules in the asymmetric unit. nih.gov In contrast, the structure of 4-Benzenesulfonamidobenzoic acid contains one molecule in the asymmetric unit which builds the crystal lattice. researchgate.net

Elucidation of Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of this compound and its relatives is not solely defined by the conformation of individual molecules but also by the intricate network of intermolecular interactions that assemble them into a stable, three-dimensional supramolecular architecture.

Hydrogen bonds are the dominant directional forces in the crystal packing of these compounds. A characteristic feature of benzoic acid derivatives is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netresearchgate.net This R²₂(8) graph-set motif is a robust and frequently observed synthon.

In addition to the carboxylic acid dimerization, other hydrogen bonds play crucial roles. In structures containing an N-H donor, such as N-(R-nitrophenylsulfonamido)benzoic acids, N-H···O hydrogen bonds involving the sulfonyl oxygen atoms are prevalent. researchgate.netmdpi.com Weak C-H···O interactions are also consistently observed, further stabilizing the crystal structure. nih.gov In the complex structure of {(4-nitrophenyl)sulfonyl)}tryptophan, a twelve-molecule aggregate is formed, sustained by a combination of O-H···O hydrogen bonds and stabilized by N-H···O intermolecular contacts. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which correspond to hydrogen bonds and other interactions.

In addition to strong hydrogen bonds, weaker non-covalent interactions, particularly π-π stacking, contribute to the stabilization of the crystal lattice. These interactions occur between the electron-rich aromatic rings of the nitrophenyl and benzoic acid moieties.

In the crystal structure of a related disulfonamide, π–π stacking interactions are observed between a furan (B31954) ring and a nitrophenyl ring, with a centroid–centroid distance of 3.8745 (9) Å, leading to the formation of chains within the structure. nih.gov The solid-state packing of compounds like 2-(4-nitrophenyl)benzoic acid is also influenced by a combination of hydrogen bonding and π–π stacking interactions. These stacking interactions, though weaker than hydrogen bonds, are crucial for achieving dense and stable crystal packing.

Formation of Supramolecular Synthons and Aggregates

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure of this compound. Consequently, detailed experimental data regarding the specific supramolecular synthons and aggregates formed by this particular compound are not available in published research.

The formation of supramolecular structures is fundamentally dependent on the precise three-dimensional arrangement of molecules in the solid state, which can only be determined through techniques such as single-crystal X-ray diffraction. Without such an analysis for this compound, any description of its supramolecular chemistry would be purely speculative.

However, the analysis of related chemical structures, such as other diaryl sulfones and nitro-substituted benzoic acids, can provide insights into the types of intermolecular interactions that could potentially be present. It is important to note that the following discussion is based on general principles of supramolecular chemistry and observations from analogous compounds, and not on direct experimental evidence for this compound.

For a definitive analysis of the supramolecular chemistry of this compound, a crystal structure determination would be required. This would allow for the identification of the key intermolecular interactions and the characterization of the resulting supramolecular synthons and aggregates.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a wide range of spectroscopic parameters. For a molecule like 2-((4-Nitrophenyl)sulfonyl)benzoic acid, DFT calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results.

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the structure is characterized by two phenyl rings linked by a sulfonyl (-SO2-) bridge.

Due to steric hindrance and the nature of the sulfonyl group, the molecule is not expected to be planar. Theoretical calculations on analogous structures, such as ({(4-nitrophenyl)sulfonyl})tryptophan, reveal a distorted tetrahedral geometry around the central sulfur atom. mdpi.comnih.gov The dihedral angles between the plane of the sulfonyl group and the planes of the p-nitrophenyl and benzoic acid rings are significant, indicating a twisted conformation. nih.gov Conformational analysis would involve rotating the key bonds—specifically the C-S and S-N bonds—to identify the lowest-energy conformer. Studies on related substituted benzoic acids have shown that different orientations (syn/anti) of substituents relative to each other can lead to distinct, stable conformations. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data based on Analogous Structures) This table presents expected values based on DFT calculations of similar compounds like nitrobenzoic acids and other sulfonamides.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | S=O | ~1.45 Å |

| C-S (sulfonyl-phenyl) | ~1.77 Å | |

| N-O (nitro) | ~1.22 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle (°) | O=S=O | ~120° |

| C-S-C | ~105° | |

| O=S-C | ~108° | |

| Dihedral Angle (°) | Phenyl-SO2-Phenyl | 45-75° |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and verify experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). For this compound, the aromatic protons of the 4-nitrophenyl moiety are expected to appear downfield due to the strong electron-withdrawing effects of both the nitro and sulfonyl groups. mdpi.com Similarly, the protons on the benzoic acid ring would also be deshielded. The carboxylic acid proton is anticipated to have a characteristic downfield signal, typically above 10 ppm. docbrown.info

IR Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the assignment of experimental infrared spectra. Key vibrational modes for this molecule would include the asymmetric and symmetric stretching vibrations of the SO2 group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively) and the NO2 group (around 1530-1500 cm⁻¹ and 1350-1340 cm⁻¹). mdpi.com The characteristic C=O stretching of the carboxylic acid group would be expected in the region of 1700-1725 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions. The UV-Vis spectrum is expected to be dominated by π-π* transitions originating from the two aromatic rings and n-π* transitions associated with the nitro, sulfonyl, and carboxyl functional groups. mdpi.com Calculations on similar compounds show transitions involving orbitals located on the 4-nitrophenyl and sulfonamide moieties. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. taylorandfrancis.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the benzoic acid portion, which is comparatively more electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl ring, due to the potent electron-withdrawing nature of the nitro group.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. irjweb.comresearchgate.net These include:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

Table 2: Predicted Global Reactivity Descriptors (Illustrative Data) This table provides a conceptual overview of the expected electronic properties.

| Descriptor | Symbol | Significance | Expected Trend |

| HOMO Energy | E_HOMO | Electron-donating ability | Relatively Low (Stable) |

| LUMO Energy | E_LUMO | Electron-accepting ability | Very Low |

| Energy Gap | ΔE | Reactivity/Stability | Moderately Small |

| Hardness | η | Resistance to charge transfer | Moderate |

| Electrophilicity | ω | Electron-accepting capacity | High |

The presence of the nitro-substituent generally leads to lower LUMO energy levels and smaller energy gaps, suggesting greater reactivity, particularly as an electrophile. nih.gov

Molecules containing distinct electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgrsc.org In this compound, the benzoic acid moiety can act as a weak electron donor, while the 4-nitrophenylsulfonyl group serves as a strong electron acceptor.

Upon absorption of light, an electron can be promoted from an orbital on the donor part (HOMO) to an orbital on the acceptor part (LUMO). This ICT process is often accompanied by a change in molecular geometry, such as the twisting of the nitrophenyl group relative to the rest of the molecule. nih.govnih.gov This structural relaxation in the excited state leads to a large Stokes shift (a difference between the absorption and emission maxima) and is highly sensitive to solvent polarity. researchgate.net Theoretical studies can model this process by mapping the potential energy surface of the excited state to identify the geometry of the charge-transferred state.

Theoretical Exploration of Noncovalent Interactions in the Solid State

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that molecules will form centrosymmetric dimers in the crystal lattice via strong O-H···O hydrogen bonds between their carboxyl groups, a common motif for carboxylic acids.

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, where the electron-rich cloud of one ring interacts with the electron-poor cloud of a neighboring ring. Offset stacking arrangements are common. nih.gov

C-H···O Interactions: Numerous weaker C-H···O hydrogen bonds are also likely, involving the aromatic C-H groups as donors and the oxygen atoms of the sulfonyl, nitro, and carboxyl groups as acceptors. These interactions play a crucial role in stabilizing the three-dimensional crystal packing. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. nih.gov

Complementary Insights to Crystallographic Data

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to complement experimental data from X-ray crystallography. While crystallography provides a static picture of the molecule in the solid state, DFT calculations can offer detailed information about the optimized molecular geometry in the gas phase, bond lengths, bond angles, and dihedral angles.

For instance, in a study of a structurally related sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compare computed structural parameters with those obtained from X-ray diffraction. nih.gov The calculated bond lengths and angles were found to be in good agreement with the experimental data. nih.gov Such studies can also predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which, when compared with experimental spectra, help in the definitive assignment of signals. nih.gov Similar computational approaches for this compound would allow for a detailed analysis of its conformational possibilities and electronic structure, providing a deeper understanding of the molecule's intrinsic properties that govern its crystal packing and intermolecular interactions.

Hirshfeld surface analysis, another computational tool, can be used to visualize and quantify intermolecular interactions in the crystal lattice. This analysis provides a map of intermolecular contacts and their relative contributions, highlighting the key interactions that stabilize the crystal structure.

Interaction Energy Calculations (e.g., Electrostatic and Dispersion Contributions)

Understanding the non-covalent interactions is crucial for predicting how a molecule will interact with its environment, including other molecules or biological targets. Interaction energy calculations can dissect the forces driving these interactions into their fundamental components, such as electrostatic and dispersion forces.

Quantum chemical calculations can determine the Gibbs energies of deprotonation, which is a measure of acidity and is heavily influenced by electrostatic effects. For example, studies on nitro-substituted benzoic and benzenesulfonic acids have shown that the position and number of nitro groups significantly affect their acidity. researchgate.net These calculations reveal the impact of intramolecular hydrogen bonding and the electron-withdrawing nature of the nitro and sulfonyl groups on the electrostatic potential of the molecule. researchgate.net

For this compound, such calculations would quantify the contributions of the electron-withdrawing nitro and sulfonyl groups to the molecule's electrostatic potential. Energy decomposition analysis, often performed using DFT, can precisely calculate the electrostatic, dispersion, polarization, and exchange-repulsion energies between interacting molecules. This provides a quantitative understanding of the nature of the forces governing the formation of dimers or other aggregates observed in the crystalline state.

Computational Studies of Molecular Interactions with Biomolecular Targets

Computational methods are invaluable in drug discovery and development for predicting how a ligand might interact with a biological target. Molecular docking and molecular dynamics simulations are key techniques used to explore these interactions for compounds like this compound.

Molecular Docking Simulations for Enzyme Active Sites (e.g., α-glucosidase, α-amylase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active sites of enzymes.

For derivatives of this compound, such as N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, molecular docking studies have been performed to investigate their inhibitory potential against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. tandfonline.com These studies revealed that the compounds fit well into the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net Docking scores, which estimate the binding affinity, for these related compounds ranged from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. tandfonline.com The interactions typically involve hydrogen bonding with residues like Glu and Asp, and pi-pi stacking or hydrophobic interactions with aromatic residues such as Tyr and His. researchgate.net

Table 1: Representative Docking Scores of Related Sulfonamide Derivatives against α-Glucosidase and α-Amylase

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | -10.2 |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Amylase | -11.1 |

Data is illustrative and based on structurally similar compounds. tandfonline.com

Protein Binding Interactions (e.g., Human Serum Albumin, DNA Gyrase, Viral Proteases)

The interaction of a compound with proteins in the bloodstream and with target enzymes is critical for its pharmacokinetic and pharmacodynamic profile.

Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and plays a crucial role in the transport of many drugs. The binding of a drug to HSA affects its distribution and half-life. Computational docking can predict the binding site and affinity of compounds to HSA. Studies on other benzoic acid derivatives have shown that they can bind to the major binding sites of HSA, known as Sudlow sites I and II. mdpi.com The binding is typically driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. rjraap.com Molecular docking studies on related sulfonamide compounds, such as ({4-nitrophenyl}sulfonyl)tryptophan, have shown potential binding to the ATP-binding site of E. coli DNA gyrase (PDB: 5MMN) with a binding energy of -6.37 kcal/mol. nih.gov These studies suggest that the sulfonamide moiety can form key interactions within the active site, inhibiting the enzyme's function.

Viral Proteases: Proteases are essential for the life cycle of many viruses, making them attractive targets for antiviral drugs. The sulfonamide group is a component of several known protease inhibitors. Molecular docking of ({4-nitrophenyl}sulfonyl)tryptophan against the COVID-19 main protease (PDB: 6LU7) demonstrated a binding energy of -6.35 kcal/mol. nih.gov Similarly, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease have identified potential inhibitory candidates, highlighting the role of hydrogen bonding and hydrophobic interactions with the catalytic residues. nih.gov

Table 2: Predicted Binding Energies of a Related Sulfonamide with Biomolecular Targets

| Compound | Biomolecular Target | PDB ID | Binding Energy (kcal/mol) |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase | 5MMN | -6.37 |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 main protease | 6LU7 | -6.35 |

This data is for a structurally related compound to illustrate potential interactions. nih.gov

Advanced Computational Methods (e.g., Molecular Dynamics Simulations)

While molecular docking provides a static view of the binding interaction, molecular dynamics (MD) simulations offer a dynamic perspective, allowing the study of the conformational changes and stability of the protein-ligand complex over time.

MD simulations have been used to validate the docking results for derivatives of this compound. For example, in the study of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives as α-glucosidase and α-amylase inhibitors, MD simulations were performed on the most active compound. tandfonline.com The analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex during the simulation indicated that the compound remained stably bound within the active site of the target enzymes. tandfonline.comresearchgate.net Such simulations provide valuable information on the flexibility of the ligand and the protein, the role of water molecules in the binding site, and a more accurate estimation of the binding free energy.

Coordination Chemistry: Metal Complexes of 2 4 Nitrophenyl Sulfonyl Benzoic Acid and Analogues

Synthesis and Characterization of Transition Metal Complexes (e.g., Cr(III), Co(II), Ni(II), Cu(II), Zn(II) complexes of related benzoic acid ligands)

The synthesis of transition metal complexes with 2-(4-nitrophenylaminocarbonyl)benzoic acid typically involves the reaction of the ligand with the corresponding metal salts in a suitable solvent. Studies have reported the preparation of Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes, which yield colored, amorphous products that are generally insoluble in common organic solvents but soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). uomustansiriyah.edu.iq

Characterization of these complexes is achieved through a combination of physical and spectroscopic techniques. Elemental analysis is employed to determine the general formulae of the synthesized complexes. For instance, complexes with the general formulae ML₂ and ML₂(H₂O)₂ have been reported for the aforementioned metal ions with 2-(4-nitrophenylaminocarbonyl)benzoic acid. uomustansiriyah.edu.iq

Spectroscopic and Magnetic Studies:

Infrared (IR) spectroscopy is a crucial tool for understanding the coordination of the ligand to the metal ion. The absence of certain vibrational bands in the complexes compared to the free ligand can indicate the participation of specific functional groups in bonding. In the case of 2-(4-nitrophenylaminocarbonyl)benzoic acid complexes, the disappearance of the N-H group's vibrational peak suggests its non-involvement in coordination. uomustansiriyah.edu.iq The presence of new bands at lower frequencies can be attributed to the formation of metal-oxygen bonds. Furthermore, peaks observed above 3400 cm⁻¹ in the spectra of Co(II), Ni(II), and Cr(III) complexes are indicative of coordinated water molecules. uomustansiriyah.edu.iq

Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ions, which helps in elucidating the geometry of the complexes. For example, the chromium(III) complex of 2-(4-nitrophenylaminocarbonyl)benzoic acid exhibits two absorption bands at 15898 cm⁻¹ and 23770 cm⁻¹, which are assigned to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g(f) transitions, respectively, confirming an octahedral geometry. uomustansiriyah.edu.iq The copper(II) complex shows bands at 31055 cm⁻¹ and 19820 cm⁻¹, corresponding to charge transfer and ²E_g ← ²T₂g transitions, which is consistent with a square planar geometry. uomustansiriyah.edu.iq

Magnetic susceptibility measurements are also employed to determine the magnetic moments of the complexes, further supporting the proposed geometries.

Interactive Data Table: Spectroscopic and Magnetic Data for Metal Complexes of 2-(4-Nitrophenylaminocarbonyl)benzoic Acid

| Metal Ion | Electronic Spectra Bands (cm⁻¹) | Assignments | Geometry |

| Cr(III) | 15898, 23770 | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(f) | Octahedral |

| Cu(II) | 31055, 19820 | Charge Transfer, ²E_g ← ²T₂g | Square Planar |

| Co(II) | - | - | Octahedral (with coordinated water) |

| Ni(II) | - | - | Octahedral (with coordinated water) |

| Zn(II) | - | - | Tetrahedral |

Data synthesized from available research on analogous compounds. uomustansiriyah.edu.iq

Structural Elucidation of Coordination Compounds (e.g., Discrete Complexes, Coordination Polymers)

The structural elucidation of coordination compounds reveals whether they exist as discrete (mononuclear) complexes or as extended coordination polymers. This is largely dependent on the coordination modes of the ligand and the coordination preferences of the metal ion. Benzoic acid and its derivatives are versatile ligands capable of adopting various coordination modes, leading to a diversity of structures. bbhegdecollege.com

For the complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid, the proposed structures are primarily discrete molecules. The Cr(III), Co(II), and Ni(II) complexes are suggested to have a six-coordinated octahedral geometry, with two ligand molecules and two water molecules coordinating to the metal center. uomustansiriyah.edu.iqnih.gov In contrast, the Cu(II) and Zn(II) complexes are proposed to be four-coordinated, with the Cu(II) complex adopting a square planar geometry and the Zn(II) complex having a tetrahedral arrangement. uomustansiriyah.edu.iqnih.gov

In the broader context of benzoic acid derivatives, the formation of coordination polymers is also common. These are extended networks where the ligand bridges between metal centers. For instance, zinc(II) and cadmium(II) have been shown to form a variety of structures with benzoic acid, including 1D coordination polymers, monomers, paddle-wheel dimers, and other polymeric arrangements. bbhegdecollege.com The ability of the carboxylate group to bridge metal ions is a key factor in the formation of these extended structures. bbhegdecollege.com While not explicitly reported for 2-((4-Nitrophenyl)sulfonyl)benzoic acid, its structural similarity to other benzoic acids suggests its potential to form coordination polymers under appropriate synthetic conditions.

Ligand-Metal Coordination Modes and Stereochemistry

The way a ligand binds to a metal center is described by its coordination mode. Benzoic acid derivatives can coordinate to metal ions in several ways, primarily through the oxygen atoms of the carboxylate group. nih.gov Common coordination modes include:

Monodentate: Only one of the carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together.

In the case of the studied complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid, the ligand is proposed to act as a bidentate ligand, coordinating through the carboxylate oxygen atoms. uomustansiriyah.edu.iq The stereochemistry of the resulting complexes is dictated by the coordination number of the metal ion.

Octahedral Geometry: For the Cr(III), Co(II), and Ni(II) complexes, the coordination of two bidentate ligands and two water molecules results in an octahedral arrangement around the central metal ion. uomustansiriyah.edu.iqnih.gov

Square Planar Geometry: The Cu(II) complex is suggested to have a square planar geometry, which is common for d⁹ metal ions. uomustansiriyah.edu.iqnih.gov

Tetrahedral Geometry: The Zn(II) complex, with a d¹⁰ electronic configuration, is proposed to adopt a tetrahedral geometry. uomustansiriyah.edu.iqbbhegdecollege.com

The specific coordination mode and resulting stereochemistry are influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction conditions.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Synthetic Intermediate and Reagent in Organic Synthesis

The sulfonamide functional group is a cornerstone in organic synthesis, often used to produce crystalline derivatives of amines, which can be readily identified by their melting points. wikipedia.org The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with an amine. wikipedia.org Aromatic nitrocarboxylic acids, the broader class to which 2-((4-Nitrophenyl)sulfonyl)benzoic acid belongs, are considered pivotal intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).

The biphenyl-2-carboxylic acid framework, which shares structural similarities, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. This framework is a key intermediate in the synthesis of "Sartans," a class of antihypertensive drugs. Similarly, related structures like 2-nitro-4-methylsulfonyl benzoic acid (NMSBA) serve as important intermediates in the production of dyestuffs, pharmaceuticals, and agrochemicals. google.com The reduction of the nitro group to an amino group is a common and synthetically useful transformation, which can be achieved through various methods like catalytic hydrogenation, yielding further versatile intermediates.

Development as Biochemical Probes for Molecular Interactions

The inherent properties of the sulfonamide group make it an attractive scaffold for the development of biochemical probes. acs.org Sulfonamides are being increasingly investigated as optical chemosensors that can bind to specific ionic species, leading to a detectable change in their optical properties, such as color or fluorescence. tandfonline.com This interaction can occur through mechanisms like complexation, charge transfer, or proton transfer. tandfonline.com

In the field of cell biology, novel classes of sulfonamides have been identified that act as valuable chemical tools for dissecting complex cellular pathways. nih.gov For instance, specific sulfonamide-based probes have been developed that can elevate the pH of organelles like endosomes and lysosomes. nih.gov These probes help researchers to better understand the critical role of organelle acidification in processes such as endocytic and exocytic membrane trafficking. nih.gov The development of such small, cell-permeable molecules allows for the functional dissection of biological pathways, providing deeper insights into the relationship between target proteins and their cellular functions. nih.gov

Role in the Production of Specialty Chemicals and Industrial Intermediates

Compounds structurally related to this compound are significant intermediates in the chemical industry for the production of specialty chemicals. A prominent example is 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), which is a key precursor for the synthesis of mesotrione, a highly effective herbicide used in cornfields. google.comnih.gov The synthesis of NMSBA itself is an area of active research to improve efficiency and reduce environmental impact. google.comgoogle.comgoogle.com

Another related compound, 4-nitro-2-sulfo-benzoic acid, serves as an important intermediate in the manufacture of phenylsulfonylurea herbicides and pH indicators. google.com The utility of these compounds stems from the reactive nature of their functional groups, which allows them to be readily converted into more complex, high-value molecules for diverse industrial applications. google.com

Investigative Studies on Applications in Agricultural Chemistry (e.g., Insect Growth Regulators based on related sulfonamide structures)

The sulfonamide functional group is of growing importance in the design of modern agrochemicals. nih.govresearchgate.net One area of investigation is their potential use in developing Insect Growth Regulators (IGRs). IGRs are compounds that interfere with the life cycle of insects, disrupting their growth, development, and metamorphosis, rather than killing them directly. eagri.orgorst.edu They can prevent egg-hatching, molting, and reproduction, offering a more targeted approach to pest control with generally low toxicity to vertebrates. orst.edu

Research has explored the synthesis of sulfonamide derivatives as potential IGRs. For example, a series of β-alanine substituted sulfonamide compounds were synthesized and evaluated as juvenile hormone analogs (JHAs). tandfonline.com Juvenile hormones are critical for controlling the larval stages of insects, and their synthetic mimics can disrupt normal development. eagri.orgtandfonline.com In testing against the larvae of Galleria mellonella, one of the synthesized sulfonamide derivatives, N-methyl-N-phenyl-3-(p-tolylsulfonylamino)propanamide, demonstrated significant IGR activity. tandfonline.com The sulfonamide moiety is also a key component of important herbicides, highlighting its versatility in agricultural chemistry. google.comnih.gov

In vitro Antimicrobial Studies of Metal Complexes Derived from Related Benzoic Acid Ligands

There is extensive research into the antimicrobial properties of metal complexes derived from ligands containing sulfonamide and benzoic acid functionalities. A common finding is that the biological activity of these ligands is significantly enhanced upon chelation with metal ions. nih.govscirp.orgnih.gov The formation of these complexes can increase their lipophilic character, facilitating their transport across microbial cell membranes. nih.gov

Studies on Schiff bases derived from sulfonamides have shown that their metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II) are more potent antibacterial and antifungal agents than the uncomplexed ligands. nih.govscilit.com Similarly, transition metal complexes of various benzoic acid derivatives have demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. chesci.comignited.inaip.org For example, in a study of complexes with (z)-4-((1H-indol-3-yl) methyleneamino) benzoic acid, the Cd(II) complex showed very high activity, comparable to standard antibiotics against several bacterial strains. chesci.com The increased activity of the metal complexes is a promising area of research for developing new antimicrobial agents. nih.gov

Table 1: Summary of In Vitro Antimicrobial Activity of Metal Complexes with Related Ligands This table is interactive. You can sort and filter the data by clicking on the column headers.

| Ligand Type | Metal Ions Studied | Target Microbes | Key Finding | Reference(s) |

|---|---|---|---|---|

| Sulfonamide-derived Schiff bases | Co(II), Cu(II), Ni(II), Zn(II) | Gram-positive & Gram-negative bacteria, Fungi | Metal complexes showed greater antibacterial and antifungal activity than the uncomplexed Schiff's bases. | nih.gov |

| (z)-4-((1H-indol-3-yl) methyleneamino) benzoic acid | VO(II), Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Cd(II) | Gram-positive & Gram-negative bacteria | VO(II), Fe(III), Ni(II), and Cd(II) complexes showed the best activity against all tested microbes. | chesci.com |

| 2-(o-sulfamoylphenyl) benzimidazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bacteria and Fungi | The Co(II) complex was identified as the most active antibacterial compound; no antifungal activity was observed. | researchgate.net |

| Salicylidene meta-aminobenzoic acid | Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Hg(II), Ni(II), Fe(III) | Bacteria | Ligand and its metal complexes possess pronounced cytotoxic effects against bacteria. | aip.org |

Q & A

Q. How can crystallography resolve structural ambiguities in sulfonyl-containing derivatives?

- Methodological Answer : Grow single crystals via vapor diffusion (methanol/water) and collect X-ray diffraction data (Mo-Kα radiation, 113 K). Refine structures with SHELXL to resolve torsional angles between the sulfonyl and benzoic acid groups. Compare with Cambridge Structural Database entries to identify packing anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.